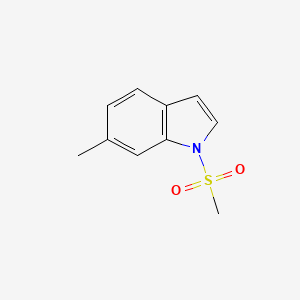

1H-Indole, 6-methyl-1-(methylsulfonyl)-

Description

Contextualization of Indole (B1671886) and Sulfonamide Scaffolds in Chemical Biology Research

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a foundational structure in medicinal chemistry and chemical biology. mdpi.com It is a privileged scaffold found in a vast number of natural products, most notably the essential amino acid tryptophan, and serves as the core of many approved drugs. nih.govnih.gov The versatility of the indole nucleus allows for functionalization at various positions, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comnih.gov Its ability to mimic the structure of peptides and bind to a variety of receptors and enzymes makes it a frequent starting point in drug discovery programs. nih.gov

Similarly, the sulfonamide moiety (-SO₂NH₂) is a critical pharmacophore in modern medicine. mdpi.com Since the discovery of the antibacterial properties of sulfanilamide, sulfonamide-containing compounds have been developed to treat a range of conditions, exhibiting activities such as anticancer, anti-inflammatory, antidiabetic, and antiviral effects. mdpi.comrsc.org In drug design, the sulfonamide group is often used to improve physicochemical properties and to bind to specific targets, such as the zinc ion in metalloenzymes like carbonic anhydrases. nih.gov The combination of indole and sulfonamide scaffolds into single molecular entities is a common strategy in medicinal chemistry, aiming to create hybrid compounds with synergistic or novel biological activities. rsc.orgnih.gov

Overview of the Methylsulfonyl Indole Class and its Research Prominence

The methylsulfonyl indole class of compounds incorporates a methylsulfonyl group (-SO₂CH₃) attached to the indole core. This group, often found in selective COX-2 inhibitors like celecoxib (B62257) and rofecoxib, is a key feature in the design of anti-inflammatory agents. nih.gov The replacement of the sulfonamide's acidic proton with a methyl group can alter the compound's electronic properties, lipophilicity, and metabolic stability, influencing its pharmacokinetic and pharmacodynamic profile.

Research into methylsulfonyl indoles has yielded compounds with significant biological potential. For instance, various N-methylsulfonyl-indole derivatives have been synthesized and evaluated for their dual inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), important targets in inflammation. nih.govtandfonline.comresearchgate.net Other studies have focused on 2-(4-methylsulfonylphenyl) indole derivatives, which have shown promise as multi-target agents with both antimicrobial and anti-inflammatory capabilities. nih.gov The methylsulfonyl group's presence is often crucial for achieving high selectivity and potency, particularly for the COX-2 enzyme. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) studies on 6-methylsulfonyl indole derivatives have further explored the structural requirements for potent COX-2 inhibition. researchgate.net This class of compounds is a prominent area of investigation for developing new therapeutic agents.

Scope and Research Objectives Pertaining to 1H-Indole, 6-methyl-1-(methylsulfonyl)- within Academic Investigations

1H-Indole, 6-methyl-1-(methylsulfonyl)- (CAS No. 88131-64-0) is a specific member of the methylsulfonyl indole class that has been a subject of scientific inquiry. evitachem.combldpharm.com The primary research objectives surrounding this compound center on its potential therapeutic applications and its utility as a synthetic intermediate.

Academic investigations have explored this molecule for several key purposes:

Pharmaceutical Development: The compound has been specifically investigated for its potential as an anti-inflammatory and anticancer agent. evitachem.com Its mechanism of action may involve the modulation of biological pathways associated with cell proliferation, programmed cell death (apoptosis), and inflammation. evitachem.com

Neuroprotective Research: Studies have assessed its potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. evitachem.com This research evaluates its ability to inhibit enzymes such as acetylcholinesterase and to modulate inflammatory markers in the brain. evitachem.com

Synthetic Chemistry: 1H-Indole, 6-methyl-1-(methylsulfonyl)- serves as a valuable building block for the synthesis of more complex molecules. evitachem.com The indole core can be further functionalized through reactions like electrophilic substitution, allowing chemists to create new derivatives with potentially enhanced biological activities. evitachem.com

The synthesis of this compound can be achieved through methods like the Fischer indole synthesis, followed by the introduction of the methylsulfonyl group at the nitrogen atom. evitachem.com Its distinct structure, featuring a methyl group at the 6-position and a methylsulfonyl group at the 1-position, defines its chemical reactivity and biological properties. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1-methylsulfonylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-8-3-4-9-5-6-11(10(9)7-8)14(2,12)13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDDJYVBMGLIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN2S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70530208 | |

| Record name | 1-(Methanesulfonyl)-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88131-64-0 | |

| Record name | 1-(Methanesulfonyl)-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Analytical Characterization Techniques in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms. For 1H-Indole, 6-methyl-1-(methylsulfonyl)-, both ¹H and ¹³C NMR are employed to map its atomic framework.

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of 1H-Indole, 6-methyl-1-(methylsulfonyl)-, distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the methyl group at the 6-position, and the methyl group of the methylsulfonyl substituent are observed. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern on the indole core.

Table 1: Representative ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| Data not available in searched sources | Aromatic Protons (H-2, H-3, H-4, H-5, H-7) | |

| Data not available in searched sources | 6-CH₃ |

This table is interactive. Specific values would be populated based on experimental data.

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for 1H-Indole, 6-methyl-1-(methylsulfonyl)- would show distinct resonances for each carbon in the indole ring, the 6-methyl group, and the methylsulfonyl group. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Representative ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available in searched sources | Indole Ring Carbons (C-2, C-3, C-3a, C-4, C-5, C-6, C-7, C-7a) |

| Data not available in searched sources | 6-CH₃ |

This table is interactive. Specific values would be populated based on experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1H-Indole, 6-methyl-1-(methylsulfonyl)-, the IR spectrum would exhibit characteristic absorption bands. Key vibrational modes include the C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic system, and, most notably, the strong, characteristic symmetric and asymmetric stretching vibrations of the sulfonyl (S=O) group.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| Data not available in searched sources | Aromatic C-H Stretch |

| Data not available in searched sources | Aliphatic C-H Stretch |

| Data not available in searched sources | Aromatic C=C Stretch |

| Data not available in searched sources | S=O Asymmetric Stretch |

This table is interactive. Specific values would be populated based on experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. The mass spectrum of 1H-Indole, 6-methyl-1-(methylsulfonyl)- would show a molecular ion peak (M⁺) corresponding to its exact molecular mass. The fragmentation pattern, which results from the cleavage of the molecule under the high-energy conditions of the mass spectrometer, provides further structural confirmation.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the molecular formula of 1H-Indole, 6-methyl-1-(methylsulfonyl)- (C₁₀H₁₁NO₂S) to verify its elemental composition and purity.

Table 4: Elemental Analysis Data

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | Calculated Value | Data not available in searched sources |

| Hydrogen (H) | Calculated Value | Data not available in searched sources |

| Nitrogen (N) | Calculated Value | Data not available in searched sources |

This table is interactive. Specific values would be populated based on experimental data.

Chromatographic Methods for Purity Assessment in Research (e.g., Flash Column Chromatography)

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. Flash column chromatography is a common method used in research to purify compounds like 1H-Indole, 6-methyl-1-(methylsulfonyl)- from reaction mixtures. The purity of the isolated compound is then typically assessed using methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), which can separate the target compound from any residual impurities.

Theoretical and Computational Chemistry Approaches for Methylsulfonyl Indoles

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug design for predicting the binding mode and affinity of a ligand to its target protein. acs.org

Molecular docking simulations are employed to forecast how methylsulfonyl indoles fit into the active site of a biological target. The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating a "docking score" for each pose. This score, typically expressed in kcal/mol, estimates the binding affinity, with lower (more negative) values indicating a more favorable interaction. nih.govmdpi.com

These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For instance, docking studies on various indole (B1671886) derivatives have revealed binding affinities ranging from -5.2 to -10.3 kcal/mol against different protein targets. nih.govmdpi.com The accuracy of these predictions is crucial for structure-based drug design, allowing researchers to prioritize compounds for synthesis and biological testing. nih.gov

| Indole Derivative Class | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Aza compounds | Heme-binding protein | -5.2 to -8.0 | mdpi.com |

| GC-MS Analysed Compounds | Squalene Synthase | -8.6 to -10.3 | nih.gov |

| GC-MS Analysed Compounds | Lanosterol-14α Demethylase | -8.7 to -9.7 | nih.gov |

| (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate | Acetylcholine Binding Protein | Not explicitly stated, but positive correlation shown | nih.gov |

The 1H-Indole, 6-methyl-1-(methylsulfonyl)- scaffold has been investigated computationally against several important biological targets.

Cyclooxygenase (COX) Enzymes: The rational design of 6-methylsulfonylindoles has led to the development of potent and selective COX-2 inhibitors. nih.gov The methylsulfonyl group at the 6-position of the indole is a key structural feature for this activity. Docking studies show that these compounds can fit into the binding site of the COX-2 enzyme, which is a key mediator of inflammation and pain. nih.gov

Tubulin: Indole derivatives are known to interact with tubulin at the colchicine (B1669291) binding site, inhibiting its polymerization, a critical process in cell division. nih.gov This makes tubulin a significant target for anticancer agents. Molecular docking studies help elucidate the binding modes of these compounds, showing interactions with key residues like CYS241. nih.gov While specific data for 1H-Indole, 6-methyl-1-(methylsulfonyl)- is not detailed, the general class of indole-sulfonamides has been studied as tubulin polymerization inhibitors. evitachem.com

Estrogen Receptors (ER): Indole-based structures are being investigated for their ability to modulate estrogen receptors, particularly ERα, which is a key target in hormone-dependent breast cancers. thesciencein.org Computational studies have shown that novel methylsulfonyl indole-benzimidazole derivatives exhibit substantial binding affinities towards ERα. thesciencein.org Docking analyses help to understand how these ligands interact with critical amino acid residues within the receptor's binding pocket, such as Leu346, Thr347, and Glu353.

MAPK1: The Mitogen-Activated Protein Kinase 1 (MAPK1, also known as ERK2) is part of a signaling pathway often implicated in cancer. Indole alkaloids have been identified as capable of modulating MAPK signaling pathways. thesciencein.org Computational approaches are vital for studying how potential inhibitors bind to MAP kinases. For example, molecular docking can identify potential binding sites and interactions with key residues in proteins like MEK1, a kinase that activates MAPK1. While direct docking studies of 1H-Indole, 6-methyl-1-(methylsulfonyl)- with MAPK1 are not prominently published, the established role of indole derivatives against this pathway suggests it as a plausible target for investigation. nih.govthesciencein.org

5-HT6 Receptors: N-Arylsulfonylindole derivatives have been extensively studied as potent ligands for the serotonin (B10506) 5-HT6 receptor, a target for cognitive disorders like Alzheimer's disease. nih.gov Docking studies reveal that the indole nucleus typically inserts into a hydrophobic pocket of the receptor, with the sulfonyl group contributing to key interactions. These computational models are crucial for understanding the structure-affinity relationships within this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

QSAR models are developed using a dataset of compounds with known activities. For methylsulfonyl indoles, a series of derivatives with measured inhibitory activity against a target like COX-2 would be used. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), are calculated. Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates these descriptors with the biological activity (e.g., pIC50). thesciencein.org

A robust QSAR model is characterized by strong statistical parameters, such as a high correlation coefficient (R²) and cross-validated correlation coefficient (Q²). For instance, a QSAR study on indole derivatives as monoamine oxidase inhibitors yielded a model with an R² of 0.9557 and a Q² of 0.8529, indicating high predictive capability. These models help identify the key structural features that govern the activity of the compounds. thesciencein.org

| Compound Class | Target | Statistical Parameter | Value | Reference |

|---|---|---|---|---|

| Indole Analogues | Monoamine Oxidase | R² | 0.9557 | |

| Q² | 0.8529 | |||

| Indole-based DNMT1 Inhibitors | DNMT1 | R² (Training) | 0.850 - 0.988 | thesciencein.org |

| R² (Cross-validation) | 0.672 - 0.869 | |||

| Indeno[1,2-b]indole derivatives | CK2 | r² | Not specified | evitachem.com |

| q² | Not specified, but model deemed reliable |

Once a predictive QSAR model is validated, it becomes a powerful tool for the rational design of new, potentially more potent analogues. thesciencein.org The model can identify which molecular properties are most influential for activity. thesciencein.org For example, a QSAR model for 6-methylsulfonylindoles as COX-2 inhibitors allowed for the identification of structural features critical for interaction with the enzyme. Researchers can then use this information to design novel compounds in silico by modifying the parent structure to enhance these favorable properties. This approach accelerates the drug discovery process by focusing synthetic efforts on compounds with the highest predicted activity, saving time and resources. thesciencein.org

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking treats the protein as largely rigid, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

This technique is used to validate the stability of binding poses predicted by molecular docking. An MD simulation is run on the docked ligand-protein complex, and the stability is assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the ligand's position over the simulation time. A stable complex will show minimal deviation.

Furthermore, MD simulations are crucial for conformational analysis, exploring the different shapes (conformations) a molecule like 1H-Indole, 6-methyl-1-(methylsulfonyl)- can adopt and their relative energies. This is important because the biologically active conformation may not be the lowest energy conformation in isolation. MD simulations can also reveal how the binding of a ligand can induce conformational changes in the target protein, a concept known as "induced fit." These simulations provide deeper insights into the binding mechanism that static docking models cannot capture.

Computational Prediction of Pre-clinical Pharmacokinetic Descriptors (e.g., ADME implications)

The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its pharmacokinetic properties, commonly abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Predicting these properties early in the drug discovery pipeline is crucial to avoid costly late-stage failures. nih.govnih.gov In recent years, in silico methods, which utilize computational models, have become indispensable tools for forecasting the ADME profile of novel chemical entities, including those from the methylsulfonyl indole class. nih.govrsc.org These computational approaches allow for the rapid screening of compounds and the prioritization of candidates with favorable pharmacokinetic characteristics before committing to extensive experimental studies. researchgate.net

Quantitative structure-activity relationship (QSAR) models are a cornerstone of computational ADME prediction. jocpr.comnih.gov These mathematical models establish a correlation between the structural or physicochemical properties of a molecule and its biological activity or, in this context, its pharmacokinetic behavior. jocpr.com For indole derivatives, QSAR models have been developed to predict various parameters, including lipophilicity (log P), which influences absorption and distribution, and potential toxicity. jocpr.com By analyzing a set of related compounds, these models can identify key molecular descriptors that govern a specific ADME property. nih.gov

The predictive power of these models relies on statistical validation to ensure their robustness. nih.govjchemlett.com For instance, a study on thiosemicarbazone-indole derivatives constructed a highly predictive QSAR model with a coefficient of determination (R²) of 0.972517, indicating a strong correlation between the selected molecular descriptors and the observed activity. nih.gov Such models can then be used to predict the properties of new, unsynthesized compounds like "1H-Indole, 6-methyl-1-(methylsulfonyl)-".

Detailed Research Findings

Research on various indole and benzimidazole (B57391) derivatives provides a framework for predicting the ADME properties of "1H-Indole, 6-methyl-1-(methylsulfonyl)-". In silico screening tools, such as those provided by SwissADME and other computational platforms, are frequently employed to evaluate a compound's drug-likeness and pharmacokinetic profile based on its chemical structure. nih.govnih.govnih.gov These predictions are guided by established principles like Lipinski's Rule of Five, which outlines the physicochemical properties generally associated with good oral bioavailability. mdpi.comnih.gov

For a compound like "1H-Indole, 6-methyl-1-(methylsulfonyl)-", a hypothetical in silico ADME assessment would involve calculating key physicochemical descriptors. These descriptors help in predicting its behavior within the body.

Table 1: Predicted Physicochemical Properties for Drug-Likeness Evaluation (Note: The following data is illustrative, based on typical computational predictions for similar structures, and not from direct experimental measurement on "1H-Indole, 6-methyl-1-(methylsulfonyl)-".)

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight (MW) | ~209.26 g/mol | ≤ 500 g/mol |

| LogP (Lipophilicity) | ~2.5 | ≤ 5 |

| Hydrogen Bond Donors | 0 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 (2 from sulfonyl, 1 from indole N) | ≤ 10 |

Based on these hypothetical predictions, "1H-Indole, 6-methyl-1-(methylsulfonyl)-" would be expected to comply with Lipinski's rules, suggesting a favorable profile for oral absorption. nih.gov

Further computational analysis would delve into specific ADME parameters:

Absorption: The prediction of human intestinal absorption (HIA) is a critical parameter. For many indole derivatives, computational models predict good oral absorption. japsonline.comjapsonline.com The polar surface area (PSA) is another descriptor used to estimate permeability, with lower values generally indicating better cell membrane penetration.

Distribution: The extent to which a drug distributes into tissues is quantified by the volume of distribution (Vd). nih.gov Plasma protein binding (PPB) is also a key factor, as only the unbound fraction of a drug is typically active. nih.gov Computational models can predict whether a compound is likely to be highly bound to carrier proteins in the blood. japsonline.com The ability to cross the blood-brain barrier (BBB) is another crucial distribution parameter, particularly for drugs targeting the central nervous system. nih.govjapsonline.com

Metabolism: The metabolic stability of a compound is often predicted by its interaction with cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism. nih.gov In silico docking studies can simulate the binding of a compound like "1H-Indole, 6-methyl-1-(methylsulfonyl)-" to the active sites of various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4). nih.govnih.gov This can help predict its metabolic fate and potential for drug-drug interactions. For example, studies on melatonin (B1676174) derivatives, which also contain an indole ring, have used docking to investigate their interaction with CYP1A2. nih.gov

Excretion: While less commonly the focus of initial in silico screening compared to A, D, and M, some models can provide insights into potential routes of excretion.

Table 2: Predicted ADME Profile of "1H-Indole, 6-methyl-1-(methylsulfonyl)-" (Note: This table presents a hypothetical profile based on computational models used for similar indole derivatives.)

| ADME Parameter | Predicted Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited central nervous system effects. japsonline.com |

| P-glycoprotein (P-gp) Substrate | Likely No | Not likely to be actively pumped out of cells, which is favorable. nih.gov |

| CYP2D6 Inhibition | Unlikely | Lower risk of drug-drug interactions with drugs metabolized by this enzyme. japsonline.com |

| CYP3A4 Inhibition | Possible | Further investigation would be needed to assess the risk of drug-drug interactions. mdpi.com |

Molecular docking studies further refine these predictions by visualizing the interactions between the methylsulfonyl indole and target proteins, such as metabolic enzymes or transporters. jocpr.comnih.govpreprints.org By analyzing the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can gain a deeper understanding of the compound's likely pharmacokinetic behavior. jocpr.comresearchgate.net For instance, docking studies on indole-based sulfonamides have been used to understand their binding to the active site of enzymes like aromatase. nih.gov This same approach can be applied to predict the interaction of "1H-Indole, 6-methyl-1-(methylsulfonyl)-" with key ADME-related proteins.

Biological Activity Research: Mechanistic Insights and Pre Clinical Investigations of Methylsulfonyl Indoles

Anti-inflammatory and Cyclooxygenase (COX) Inhibition Research

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments that primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. nih.govmdpi.commdpi.com The discovery of two main COX isoforms, COX-1 (a constitutive, "housekeeping" enzyme) and COX-2 (an inducible enzyme associated with inflammation), spurred the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects linked to COX-1 inhibition. mdpi.commdpi.comresearchgate.net The methylsulfonyl (SO2CH3) group is a key pharmacophore known to impart COX-2 selectivity. mdpi.comnih.govresearchgate.net

COX-1 and COX-2 Selectivity Profiling (in vitro enzyme assays)

The inhibitory potential of N-methylsulfonyl indole (B1671886) derivatives against COX-1 and COX-2 has been evaluated using in vitro enzyme immunoassays (EIA) to determine their potency (IC50 values) and selectivity. nih.govnih.gov In one study, a series of novel N-methylsulfonyl-indole derivatives were synthesized and tested for their ability to inhibit ovine COX-1 and COX-2. nih.gov The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is used to quantify the COX-2 selectivity of a compound. nih.govresearchgate.net

Research has shown that derivatives of N-methylsulfonyl-indole can exhibit significant and selective inhibition of the COX-2 enzyme. nih.govnih.gov For instance, certain synthesized derivatives demonstrated higher potency against COX-2 compared to COX-1. nih.gov The search for new compounds with high COX-2 selectivity continues, with various heterocyclic scaffolds being explored. researchgate.netnih.gov

In Vitro COX-1 and COX-2 Inhibition by N-Methylsulfonyl Indole Derivatives

This table summarizes the 50% inhibitory concentrations (IC50) and selectivity indices (SI) for representative N-methylsulfonyl indole derivatives from research studies. Data is compared against the known selective COX-2 inhibitor, Celecoxib (B62257). Note that specific data for the 6-methyl substituted compound was not detailed in the provided search results, so data for related derivatives is presented.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |

|---|---|---|---|

| Derivative 4e | 15.12 | 0.81 | 18.66 |

| Derivative 5b | 14.23 | 1.12 | 12.70 |

| Derivative 5d | 12.33 | 0.65 | 18.96 |

| Celecoxib (Reference) | 16.25 | 0.72 | 22.56 |

Modulation of Inflammatory Mediators (e.g., TNF-α, NF-κB pathways)

Beyond direct enzyme inhibition, the anti-inflammatory effects of indole derivatives can be mediated through the modulation of key signaling pathways and inflammatory cytokines. mdpi.comchemrxiv.org In activated immune cells like microglia, inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β) are released, perpetuating the inflammatory response. mdpi.comchemrxiv.org

Studies on specific indole derivatives have demonstrated their potential to suppress the production of these pro-inflammatory mediators. mdpi.com For example, the indole derivative NC009-1 was found to reduce the production of TNF-α, IL-1β, and IL-6 in activated microglial cells. mdpi.com This suppression can be linked to the inhibition of critical inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) pathway. mdpi.comnih.gov The NF-κB pathway is a central regulator of the genetic expression of pro-inflammatory cytokines. nih.gov Some indole derivatives have also been shown to decrease the protein expression of inducible nitric oxide synthase (iNOS) and COX-2, which are principal inflammatory mediators. chemrxiv.org Furthermore, related sulfur-containing compounds have been reported to inhibit IL-6 production in TNF-α-stimulated cells. mdpi.com

Antimicrobial Activity Investigations

The indole scaffold is a core component of many compounds with a wide spectrum of biological activities, including antimicrobial effects. nih.govresearchgate.net The emergence of multidrug-resistant pathogens necessitates the discovery of novel antibacterial agents. nih.govnih.gov

Antibacterial Spectrum and Efficacy Studies (e.g., against Salmonella enterica, Escherichia coli)

Research into N-methylsulfonyl indole derivatives has revealed selective antibacterial activity, particularly against Gram-negative bacteria. nih.govnih.gov In a study of newly synthesized derivatives, certain compounds were found to be active against Salmonella enterica and/or Escherichia coli. nih.govnih.gov This is significant as indole itself, a metabolite produced by various bacteria, has been shown to attenuate the virulence and invasion of Salmonella. plos.orgresearchgate.net

A separate study focused on substituted 1-((1-methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles and screened them for antibacterial activity. researchgate.net While specific efficacy data like minimum inhibitory concentrations (MIC) for 1H-Indole, 6-methyl-1-(methylsulfonyl)- were not detailed in the available search results, the collective findings suggest that the N-methylsulfonyl indole chemical class is a promising area for the development of new antibacterial agents. nih.govresearchgate.net It is also noteworthy that methylsulfonylmethane (MSM), a simple related compound, has been shown to exhibit bacteriostatic inhibition of both E. coli and S. enterica in vitro. nih.gov

Anticancer and Cytotoxic Activity Studies

Indole derivatives are a major class of heterocyclic compounds that have been extensively investigated for their anticancer properties. nih.gov Their structural versatility allows for modifications that can lead to potent cytotoxic effects against various cancer cell lines. nih.govfrontiersin.org

Cell Line Cytotoxicity Screening (e.g., MCF-7, A549, HepG2, MOLT-3, HT-29, K562)

The cytotoxic potential of indole derivatives is typically evaluated through in vitro screening against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this assessment. researchgate.netnih.gov

While specific cytotoxic data for 1H-Indole, 6-methyl-1-(methylsulfonyl)- against the full panel of cell lines was not available in the searched literature, studies on closely related indole derivatives provide significant insights. For example, various indole compounds have shown cytotoxic activity against breast cancer (MCF-7), lung cancer (A549), liver cancer (HepG2), chronic myelogenous leukemia (K562), and colon cancer (HT-29) cell lines. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net One study on indole derivatives reported an IC50 value of 10 nM against K562 cells and 12.0 nM against A549 cells for a potent derivative. nih.gov Another study found that the indole alkaloid Flavopereirine was active against the HT-29 cell line with an IC50 of 9.58 μM. nih.gov Data for the MOLT-3 (acute lymphoblastic leukemia) cell line was not prominently featured in the search results for this class of compounds.

Cytotoxicity (IC50, µM) of Representative Indole Derivatives Against Various Cancer Cell Lines

This table compiles IC50 values from various studies on indole derivatives to illustrate their cytotoxic potential. Data for the specific compound 1H-Indole, 6-methyl-1-(methylsulfonyl)- is not specified, so results for related indole structures are presented as representative examples of the scaffold's activity.

| Cell Line (Cancer Type) | Test Compound | IC50 (µM) | Reference Drug (IC50, µM) | Source |

|---|---|---|---|---|

| MCF-7 (Breast) | Indole Compound 1c | 0.55 | Doxorubicin (N/A) | frontiersin.org |

| MCF-7 (Breast) | Indole Derivative | 1.6 ± 0.09 | Adriamycin (0.21 ± 0.06) | researchgate.net |

| A549 (Lung) | Indole Derivative 10b | 0.012 | 5-Fu (>28.3 at 4µM) | nih.gov |

| A549 (Lung) | Indole Derivative | 0.51 ± 0.05 | Adriamycin (0.15 ± 0.03) | researchgate.net |

| HepG2 (Liver) | Indole Compound 1c | 0.9 | Doxorubicin (N/A) | frontiersin.org |

| HepG2 (Liver) | Dehydrocrenatidine (Indole Alkaloid) | 3.5 | N/A | nih.gov |

| HT-29 (Colon) | Flavopereirine (Indole Alkaloid) | 9.58 | N/A | nih.gov |

| K562 (Leukemia) | Indole Derivative 10b | 0.01 | 5-Fu (>28.3 at 4µM) | nih.gov |

| K562 (Leukemia) | Indole Derivative | 5.0 ± 0.2 | Adriamycin (0.26 ± 0.07) | researchgate.net |

| MOLT-3 (Leukemia) | Data Not Available | N/A | N/A |

Tubulin Polymerization Inhibition and Mitotic Arrest Mechanisms

The indole nucleus is a core structure in many compounds that have been identified as tubulin inhibitors. nih.gov Agents that interfere with tubulin polymerization are a significant class of anticancer agents because they disrupt microtubule formation, which is essential for cell division, leading to mitotic arrest and subsequent cell death. nih.govnih.gov Various classes of indole-containing molecules, including aroylindoles and arylthioindoles, have demonstrated significant inhibition of tubulin polymerization. nih.gov For instance, some indole-based inhibitors target the colchicine-binding site on tubulin, preventing its assembly into microtubules. nih.gov While the broader class of indole derivatives has been extensively studied for these properties, specific research directly investigating the effect of 1H-Indole, 6-methyl-1-(methylsulfonyl)- on tubulin polymerization and mitotic arrest mechanisms is not extensively detailed in the current body of scientific literature. A related compound, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), has been shown to induce cell cycle arrest in the S-phase and cause apoptosis in cancer cells. nih.gov However, direct evidence for 1H-Indole, 6-methyl-1-(methylsulfonyl)- acting as a tubulin polymerization inhibitor remains to be established through targeted studies.

Estrogen Receptor (ER) Modulatory Actions

Selective Estrogen Receptor Modulators (SERMs) are compounds that bind to estrogen receptors and can act as either agonists or antagonists depending on the specific tissue. wikipedia.orgnih.gov This tissue-selective activity allows them to be used for treating a range of estrogen-related conditions, such as postmenopausal osteoporosis and breast cancer, by providing beneficial estrogen-like effects in some tissues (like bone) while blocking estrogen's effects in others (like breast tissue). wikipedia.orgnih.gov The mechanism of action involves the ligand-induced conformational changes in the estrogen receptor, which then influences its interaction with coactivator or corepressor proteins, ultimately determining the transcriptional outcome. nih.gov While the indole scaffold is present in various biologically active molecules, there is currently no specific research available that characterizes 1H-Indole, 6-methyl-1-(methylsulfonyl)- as a modulator of estrogen receptor activity.

MAPK1 Inhibitory Activity

The mitogen-activated protein kinase 1 (MAPK1), also known as extracellular signal-regulated kinase 2 (ERK2), is a key component of signaling pathways that regulate cellular processes like proliferation, differentiation, and survival. The 5-HT6 receptor, a target for many indole-based compounds, is known to stimulate ERK signaling. nih.gov While antagonism of the 5-HT6 receptor can indirectly modulate this pathway, direct inhibitory activity of 1H-Indole, 6-methyl-1-(methylsulfonyl)- specifically against the MAPK1 enzyme has not been reported in the available scientific literature. Further investigation would be required to determine if this compound possesses any direct MAPK1 inhibitory properties.

Antioxidant Activity Assessment (e.g., DPPH radical scavenging)

Indole derivatives have been a subject of interest for their antioxidant properties. rsc.org The antioxidant capacity of these compounds is often evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. rsc.orgresearchgate.net This method relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. mdpi.comnih.gov

Research into multifunctional agents for Alzheimer's disease has led to the development of 1-(phenylsulfonyl)-1H-indole derivatives that exhibit antioxidant potential. mdpi.com For example, a study on multifunctional ligands targeting both 5-HT6 receptors and cholinesterases identified a compound from this class that demonstrated a 35% reduction of ABTS radicals at a concentration of 150 μM, indicating its antioxidant capacity. mdpi.com The antioxidant activity of ethenyl indoles has been shown to be dependent on the nature of the substituents on the phenyl ring, with electron-donating groups generally enhancing the activity. rsc.org While the broader class of N-sulfonylindoles shows promise, specific DPPH radical scavenging data for 1H-Indole, 6-methyl-1-(methylsulfonyl)- is not explicitly detailed in the reviewed literature.

Central Nervous System (CNS) Receptor Interactions: 5-HT6 Receptor Ligands

The 5-HT6 serotonin (B10506) receptor, which is almost exclusively located in the central nervous system, has emerged as a significant therapeutic target for cognitive disorders, particularly Alzheimer's disease. nih.govresearchgate.net A vast number of 5-HT6 receptor ligands are based on an indole scaffold. nih.gov Specifically, the N1-arylsulfonylindole framework has been identified as a recurrent and critical chemical motif for high-affinity 5-HT6 receptor ligands. researchgate.netmdma.ch Compounds featuring a 1-(phenylsulfonyl)-1H-indole fragment have been shown to be particularly effective for recognition at the 5-HT6 receptor. mdpi.comuj.edu.pl These derivatives have been extensively developed, leading to the identification of potent and selective 5-HT6 receptor antagonists. nih.gov

The affinity of novel compounds for the 5-HT6 receptor is typically determined through competitive radioligand binding assays. mdpi.commdpi.com These assays utilize cell membranes expressing recombinant human 5-HT6 receptors and a specific radiolabeled ligand, such as [3H]-LSD or [125I]-SB-258585. mdpi.commdpi.com The novel compound is introduced at various concentrations to compete with the radioligand for binding to the receptor. The concentration at which the compound displaces 50% of the specific radioligand binding (IC50) is determined, and from this, the equilibrium dissociation constant (Ki) is calculated, which represents the affinity of the compound for the receptor. mdpi.com

Studies on various N-arylsulfonylindole derivatives have demonstrated their potent affinity for the 5-HT6 receptor. For instance, replacing a phenylsulfonyl group with a naphthylsulfonyl or quinolinyl/isoquinolinylsulfonyl moiety can significantly influence binding affinity. nih.gov The data below illustrates the affinity of several representative N1-arylsulfonylindole derivatives for the human 5-HT6 receptor.

| Compound ID | Structure | 5-HT6 Receptor Affinity (Ki, nM) |

| Compound 1 | 1-(phenylsulfonyl)-1H-indole derivative | 17 |

| Compound 2 | 1-(phenylsulfonyl)-1H-indole derivative | 22 |

| Compound 3 | Tacrine-1-(benzenesulfonyl)-1H-indole hybrid | 13 |

| Compound 4 | 5-fluoro-N-arylsulfonylindole derivative | 58 |

This table presents a selection of affinity data for N-arylsulfonylindole derivatives as reported in scientific literature. mdpi.comuj.edu.plmdpi.com The specific Ki value for 1H-Indole, 6-methyl-1-(methylsulfonyl)- is not explicitly available in the cited sources.

To understand the structural basis for the high affinity of N-sulfonylindole derivatives at the 5-HT6 receptor, molecular modeling and docking studies are employed. mdpi.commdpi.com These computational methods provide insights into the binding mode of the ligands within the receptor's orthosteric binding pocket. mdpi.com

A widely accepted paradigm for the binding of these ligands involves several key interactions:

Salt Bridge/Hydrogen Bond: A crucial interaction occurs between the protonated amine of the ligand (if present) and the highly conserved Asp3.32 residue of the receptor. mdpi.com

CH-π Stacking: The aromatic system of the ligand often engages in CH-π stacking interactions with residues such as Phe6.52. mdpi.com

Hydrophobic Interactions: The 1-(phenylsulfonyl)-1H-indole fragment, which is primarily responsible for receptor recognition, fits into a hydrophobic pocket and can form π-stacking interactions with residues like Phe329. uj.edu.pl

These models reveal that the N-arylsulfonylindole core acts as a key pharmacophore, orienting the molecule correctly within the binding site to achieve high-affinity interactions with specific amino acid residues. mdpi.comuj.edu.pl The substitution pattern on both the indole ring and the sulfonyl-bound aryl group can further refine the binding affinity and selectivity. nih.govmdpi.com

Carbonic Anhydrase (CA) Inhibitory Activity

The indole scaffold is recognized for its potential in developing potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes. researchgate.net While no specific inhibitory data for 1H-Indole, 6-methyl-1-(methylsulfonyl)- against carbonic anhydrase isoforms was found, research on analogous indole-based sulfonamides provides valuable structure-activity relationship (SAR) insights. The primary sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the active site of CAs, and modifications to the scaffold can influence inhibitory potency and selectivity. researchgate.net

The selectivity of carbonic anhydrase inhibitors is critical for therapeutic applications, as different isoforms are associated with various physiological and pathological conditions. nih.govnih.gov For instance, hCA II is a widespread isoform, while hCA IX and hCA XII are tumor-associated and considered targets for anticancer therapies. nih.gov

Studies on a series of indole-based benzenesulfonamides have demonstrated that substitutions on the indole ring and the linker between the indole and the sulfonamide moiety can significantly impact selectivity. For example, certain N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide derivatives have shown potent and selective inhibition of the hCA II isoform over hCA I, hCA IX, and hCA XII. researchgate.net The inhibitory activities and selectivity profiles of some representative indole-based sulfonamides are presented in the table below. The data highlights that even small structural changes can lead to significant differences in isoform selectivity. The lack of direct experimental data for 1H-Indole, 6-methyl-1-(methylsulfonyl)- means its selectivity profile remains uncharacterized.

| Compound Series | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Indole-based benzenesulfonamides (2b) | - | 7.3 | - | - | researchgate.net |

| Indole-based benzenesulfonamides (2c) | - | 9.0 | - | 36.9 | researchgate.net |

| Indole-based benzenesulfonamides (2d) | - | 7.1 | - | - | researchgate.net |

| Indole-based benzenesulfonamides (2f) | - | 16.0 | - | 257.0 | researchgate.net |

| Indole-based benzenesulfonamides (2h) | - | 8.6 | - | 235.6 | researchgate.net |

| Indole-based benzenesulfonamides (2o) | - | 7.5 | - | - | researchgate.net |

Antiparasitic Activity (e.g., Anti-Trypanosoma cruzi, Antimalarial)

The indole nucleus is a common structural motif in a variety of natural and synthetic compounds with demonstrated antiparasitic activity. nih.gov

Research into novel treatments for Chagas disease, caused by the parasite Trypanosoma cruzi, has explored indole-based compounds. A study focused on the optimization of 1H-indole-2-carboxamides identified compounds with potent activity against the intracellular amastigote form of T. cruzi. nih.gov Although these compounds are structurally distinct from 1H-Indole, 6-methyl-1-(methylsulfonyl)- , the findings underscore the potential of the indole scaffold in the development of anti-trypanosomal agents. The optimization efforts in this study focused on modifying substituents at various positions of the indole ring to improve potency and pharmacokinetic properties. nih.gov

Indole derivatives have also been investigated for their antimalarial properties. nih.gov Some indole-containing compounds have been shown to exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The mechanism of action for some of these compounds is believed to involve the inhibition of hemozoin formation, a critical process for the parasite's survival. While no specific antimalarial data for 1H-Indole, 6-methyl-1-(methylsulfonyl)- was found, the established activity of other indole derivatives suggests that this class of compounds warrants further investigation for potential antimalarial effects.

Structure Activity Relationship Sar and Ligand Design Principles for Methylsulfonyl Indoles

Impact of Substitution Patterns on Biological Efficacy and Selectivity

N1-Substitution Effects (e.g., methylsulfonyl vs. aryl sulfonyl)

The substituent at the N1 position of the indole (B1671886) ring plays a critical role in modulating biological activity. The choice between an aliphatic sulfonyl group, such as methylsulfonyl, and an aromatic one, like arylsulfonyl, significantly influences ligand-receptor interactions.

Conversely, in the context of anti-HCV agents, an N1-sulfonyl analog with an unsubstituted indole ring demonstrated significant activity (EC₅₀ = 1.56 μM) with a favorable selectivity index of 34.7. nih.gov This indicates that for certain targets, the methylsulfonyl group provides the appropriate electronic and steric properties for effective binding. The comparison highlights that the optimal N1-substituent is target-dependent, with aryl sulfonyl groups offering broader opportunities for interaction through their aromatic ring, while the more compact methylsulfonyl group may be favored where steric constraints are paramount.

Methyl Group Position on Indole Ring (e.g., 6-methyl vs. other positions)

The placement of substituents on the indole's benzene (B151609) ring is a key determinant of activity and selectivity. The position of a methyl group, for instance, can fine-tune the molecule's interaction with its biological target.

While direct SAR studies on 6-methyl-1-(methylsulfonyl)indole are specific, broader studies on related scaffolds provide valuable insights. For example, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, the position of a methyl group on the indole core had a pronounced effect on both efficacy and potency. acs.org A 6-methyl substituted compound showed efficacy equal to the parent compound but with an EC₅₀ of 1.14 μM. acs.org In contrast, a 7-methyl analog had lower efficacy but a significantly better potency (EC₅₀: 0.2 μM). acs.org This demonstrates that even a minor shift in the methyl group's position from C6 to C7 can drastically alter the pharmacological profile, likely by changing how the molecule is oriented within the binding site.

Furthermore, studies on other substituted indoles have shown that the C6 position is a viable point for modification. acs.org The electronic properties of the indole ring can be probed by placing substituents at the 5- and 6- positions. mdpi.com A methyl group at C6, being weakly electron-donating, can influence the nucleophilicity and aromatic character of the ring system, thereby affecting interactions with protein residues.

Sulfonyl Group Substitution and Electronic Effects

Beyond the simple alkyl versus aryl distinction at the N1-sulfonyl position, further substitutions on this moiety can refine a compound's electronic properties and, consequently, its biological activity. For N-arylsulfonylindoles, adding electron-withdrawing or electron-donating groups to the phenyl ring of the sulfonyl group can modulate the electron density of the sulfonyl oxygen atoms and influence their hydrogen bond accepting capacity.

In the design of 5-HT6 receptor ligands, for instance, various substitutions on the N-arylsulfonyl group are explored to optimize interactions. nih.gov The electronic nature of these substituents can impact the strength of potential hydrogen bonds between the sulfonyl oxygens and receptor residues, such as Asp106. nih.gov This highlights the importance of the sulfonyl group not just as a structural linker but as an active participant in molecular recognition through specific electronic interactions.

Modifications at C2, C3, C4, C5, and C7 Positions of Indole

Functionalization at other positions on the 1-(methylsulfonyl)indole core provides a powerful strategy for optimizing activity.

C3 Position: The C3 position is often a primary site for introducing diversity. In a series of novel N-methylsulfonyl-indole derivatives, the key intermediate, N-methylsulfonylindole-3-carboxaldehyde, was used to synthesize various thiosemicarbazide and thiazolidinone derivatives. nih.gov The structure-activity relationship of these compounds revealed that substitutions on a phenyl ring attached to the thiosemicarbazide moiety at C3 were critical for anti-inflammatory and COX-2 inhibitory activity. nih.gov Specifically, compounds with a p-tolyl or a p-methoxyphenyl group showed the highest activity. nih.gov

C5 Position: Substitution at the C5 position has also been shown to be critical for affinity in certain targets. In a series of N-arylsulfonylindoles designed as 5-HT6 receptor ligands, the introduction of a methoxy group or a fluorine atom at the C5 position was found to be detrimental to receptor affinity compared to unsubstituted analogs. nih.gov However, in another study on indole-sulfonylhydrazone hybrids as potential anti-breast cancer agents, a 5-methoxy or 5-chloro substituent on the indole ring was identified as a critical contributor to enhanced cytotoxic activity. nih.gov This underscores the target-specific nature of SAR at this position.

The following table summarizes the impact of substitutions at various positions on the indole ring from different studies.

| Position | Substituent | Compound Series | Observed Effect |

| C3 | p-tolyl-thiosemicarbazide | N-methylsulfonyl-indoles | High anti-inflammatory activity nih.gov |

| C3 | p-methoxyphenyl-thiosemicarbazide | N-methylsulfonyl-indoles | High anti-inflammatory activity nih.gov |

| C5 | Methoxy | N-arylsulfonylindoles | Detrimental for 5-HT6 receptor affinity nih.gov |

| C5 | Fluoro | N-arylsulfonylindoles | Detrimental for 5-HT6 receptor affinity nih.gov |

| C5 | Methoxy / Chloro | Indole-sulfonylhydrazones | Enhanced cytotoxic activity against MCF-7 cells nih.gov |

Scaffold Hybridization and Privileged Structures in Design

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful tool in drug design. The N-methylsulfonyl indole scaffold can be effectively hybridized with other privileged structures to create novel compounds with enhanced or multi-target activities.

A notable example is the creation of indole-thiazolidinone hybrids. Thiazolidinone itself is a well-known pharmacophore with a broad range of biological activities. By condensing N-methylsulfonyl-indole-3-carboxaldehyde derivatives with thiazolidinone precursors, researchers have developed hybrid molecules with potent dual COX-2/5-LOX inhibitory effects. nih.gov This approach leverages the established anti-inflammatory properties of the indole core and combines them with the therapeutic potential of the thiazolidinone ring.

Similarly, the indole nucleus has been conjugated with sulfonylhydrazone moieties, which are recognized as excellent pharmacophores due to their versatile biological properties and ability to act as both hydrogen bond donors and acceptors. nih.gov These indole-sulfonylhydrazone hybrids have shown promising and selective cytotoxicity against breast cancer cell lines, demonstrating how combining these two scaffolds can lead to potent anticancer agents. nih.gov

Pharmacophoric Requirements for Specific Biological Targets

A pharmacophore model describes the essential molecular features necessary for a molecule's biological activity. dergipark.org.tr For N-sulfonyl indole derivatives, these requirements are highly dependent on the specific protein target.

For 5-HT6 receptor antagonists, a key pharmacophoric feature is the ability to form a hydrogen bond between the ligand and the Asp106 residue in the receptor. nih.gov The sulfonyl group of N-arylsulfonylindoles is a critical region for this interaction. Additionally, an aromatic ring linked to a piperazine moiety often interacts with a hydrophobic pocket in the receptor. nih.gov Therefore, the essential features include a hydrogen bond acceptor (the sulfonyl group) and hydrophobic/aromatic regions arranged at specific distances.

In the context of anti-amyloidogenic agents for Alzheimer's disease, pharmacophore models generated from indole and isatin derivatives identified a common set of features: two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings (an AAHRR model). mdpi.com The indole core itself often serves as one of the aromatic and hydrophobic features, highlighting its foundational role in the pharmacophore. mdpi.com

For anti-breast cancer activity, QSAR analysis of indole-sulfonylhydrazone hybrids revealed that the indole ring, particularly when substituted with groups like 5-methoxy or 5-chloro, and the sulfonylhydrazone linker are key contributors to cytotoxic activity and ligand efficiency. nih.gov This suggests a pharmacophore where the substituted indole provides crucial interactions (e.g., π–π stacking, hydrogen bonding), while the sulfonylhydrazone scaffold modulates properties like lipophilicity and hydrogen bonding capacity. nih.gov

Potential Research Applications and Advanced Material Science Contexts Non Clinical

Utility as Chemical Probes for Biological Pathway Elucidation

While 1H-Indole, 6-methyl-1-(methylsulfonyl)- itself has not been extensively documented as a chemical probe, its structural class—indole (B1671886) sulfonamides—possesses inherent characteristics that make them promising candidates for such applications. Chemical probes are small molecules used to study and manipulate biological systems. Indole and its derivatives are known to form the basis of fluorescent probes for biological and electrochemical sensing, often designed around a donor-π-acceptor (D-π-A) architecture. mdpi.com

The indole nucleus can act as a fluorophore, and its electronic properties can be finely tuned by substituents. The N-sulfonyl group, being strongly electron-withdrawing, significantly modifies the electronic distribution within the indole ring system. This modification can influence the molecule's photophysical properties, such as fluorescence, which is a key feature for a probe. mdpi.comrsc.org Furthermore, indole derivatives have been developed as pH-sensitive probes, as the nitrogen atoms can be protonated, leading to observable changes in color or fluorescence. mdpi.com

The sulfonamide portion of the molecule can also serve as a crucial interaction point, forming hydrogen bonds with biological targets like protein residues. acs.org This specific binding capability, combined with a tunable fluorescent signal, is the foundational principle of many chemical probes designed to elucidate the function and localization of specific proteins or to monitor changes in the cellular environment.

Application in Lead Compound Identification for Pre-clinical Development

The indole sulfonamide framework, including 1H-Indole, 6-methyl-1-(methylsulfonyl)- , is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a wide range of biologically active compounds. nih.govresearchgate.net This makes it an exceptionally valuable starting point for identifying "lead compounds"—molecules that show promising therapeutic activity against a specific target and serve as the foundation for further optimization in pre-clinical development. evitachem.com

Researchers frequently synthesize libraries of indole sulfonamide derivatives to screen for various biological activities. acs.orgresearchgate.net The specific compound 1H-Indole, 6-methyl-1-(methylsulfonyl)- can act as a core structure, which is systematically modified at different positions on the indole ring to explore the structure-activity relationship (SAR). evitachem.com This process helps in identifying which chemical modifications enhance potency and selectivity for a given biological target.

Indole sulfonamide derivatives have been investigated for a multitude of therapeutic areas, demonstrating the scaffold's versatility. For instance, various compounds from this class have been reported as potent inhibitors of enzymes like carbonic anhydrase, which is a target in anticancer therapies. nih.govbenthamdirect.com Other research has focused on their potential as anticancer and antimalarial agents. acs.orgresearchgate.net The development of novel N-sulfonyl-2-indole carboxamides as binding agents for peroxisome proliferator-activated receptor gamma (PPAR-γ) highlights their potential application in treating conditions like osteoporosis. nih.gov

The table below summarizes the documented biological activities for various research series based on the indole sulfonamide scaffold, underscoring its importance in the search for new lead compounds.

| Research Area | Target / Activity | Scaffold Type | Key Findings |

| Anticancer | Carbonic Anhydrase (hCA) Inhibition | Indole-3-sulfonamide hybrids | Compounds showed selective inhibition of tumor-associated hCA IX and XII isoforms. nih.govbenthamdirect.com |

| Anticancer | General Cytotoxicity | Mono-, bis-, and tris-indoles | Most tested compounds exhibited activity against the MOLT-3 cancer cell line. acs.orgresearchgate.net |

| Antimalarial | P. falciparum (multidrug-resistant) | Bis- and tris-indoles | Bis-indole derivatives showed IC₅₀ values in the low micromolar range (2.79–8.17 μM). acs.orgresearchgate.net |

| Osteoporosis | PPAR-γ Binding | N-sulfonyl-2-indole carboxamides | A potent binding agent was identified (IC₅₀ = 50 nM), suggesting potential for osteoporosis treatment. nih.gov |

This table is generated based on data from multiple studies on indole-sulfonamide derivatives and is for illustrative purposes.

Role in the Synthesis of Complex Heterocyclic Scaffolds and Natural Product Analogues

1H-Indole, 6-methyl-1-(methylsulfonyl)- is a valuable intermediate in synthetic organic chemistry, primarily used as a building block to create more complex molecules. evitachem.comnih.gov The methylsulfonyl group (-SO₂CH₃) at the N1 position of the indole ring plays a dual role: it serves as a robust protecting group for the indole nitrogen and as an activating group that influences the reactivity of the indole core.

The electron-withdrawing nature of the N-sulfonyl group facilitates certain chemical reactions that might otherwise be difficult. It directs electrophilic substitution primarily to the C3 position of the indole ring. evitachem.com This predictable reactivity allows chemists to selectively introduce a wide variety of functional groups at this position, which is a common strategy in the synthesis of pharmaceuticals and natural product analogues. researchgate.net

Furthermore, the N-sulfonylated indole framework is a versatile precursor for constructing intricate heterocyclic systems. Modern synthetic methods, such as metal-free oxidative coupling, have been developed to use N-sulfonylated indoles to create polyfunctionalized indoles by simultaneously forming C–S and C–N bonds. rsc.org Iodophor-mediated reactions have also been used for the direct C2-sulfonylation of indoles, providing a rapid and environmentally friendly route to 2-sulfonylindoles. nih.gov These methods open pathways to novel molecular architectures that are of interest in drug discovery and materials science. A review of synthetic methods highlights the numerous techniques developed for producing indole-sulfonamide derivatives for various applications. researchgate.net

Integration into Functional Materials Science

The applications of indole sulfonamides extend beyond biology into the realm of advanced materials science. The unique electronic and photophysical properties of this scaffold make it an attractive component for creating functional organic materials. rsc.orgresearchgate.net

Research has demonstrated that polymers incorporating sulfonyl-containing indole units can exhibit strong solid-state fluorescence. rsc.orgresearchgate.net Specifically, a polymer named PMDIN-3, which carries sulfonyl units, was identified as an efficient blue-light emitter with a high quantum yield, making it a candidate for applications in organic light-emitting diodes (OLEDs). rsc.org

In addition to their optical properties, indole-based polymers also show significant electroactivity. rsc.org The electrochemical properties of indole sulfonamide derivatives have been studied, revealing that they undergo irreversible oxidation, a property that can be exploited in electronic devices. nih.gov Polymers containing these units can be cross-linked through electrochemical oxidation, allowing for the formation of stable thin films. rsc.org Such films could be used in the development of organic electronic components, sensors, or smart coatings. The ability to tune the electronic properties through chemical modification of the indole sulfonamide core suggests a pathway to designing bespoke materials with specific optical and electronic characteristics for next-generation technologies. researchgate.net

Future Research Directions and Unexplored Avenues for 1h Indole, 6 Methyl 1 Methylsulfonyl

Development of Novel Synthetic Methodologies for Enhanced Efficiency

Current synthetic routes to 1H-Indole, 6-methyl-1-(methylsulfonyl)- and related N-sulfonylindoles often rely on established methods such as the Fischer indole (B1671886) synthesis followed by N-sulfonylation or copper-catalyzed coupling reactions. evitachem.comevitachem.com While effective, these methods can present challenges in terms of scalability, yield, and environmental impact. Future research should focus on developing more efficient, robust, and sustainable synthetic strategies.

A significant area for advancement lies in the exploration of novel catalytic systems. Recent studies on related compounds have shown the potential of gold- and indium-catalyzed intramolecular aminosulfonylation of ortho-alkynyl-N-sulfonylanilines to produce sulfonylindoles. elsevierpure.comnih.gov Applying and adapting these precious-metal-catalyzed methods could offer alternative pathways with potentially higher yields and milder reaction conditions.

Furthermore, the integration of modern synthetic technologies presents a major opportunity. Microflow chemistry, for instance, allows for precise control over reaction parameters, which is particularly advantageous when dealing with highly reactive or unstable intermediates common in indole synthesis. nih.gov Developing a microflow-based synthesis for 1H-Indole, 6-methyl-1-(methylsulfonyl)- could dramatically improve reaction efficiency, minimize side-product formation, and facilitate safer, scalable production. nih.gov

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Current Application/Potential | Advantages for Future Research |

|---|---|---|

| Fischer Indole Synthesis | Classical and widely used for indole cores. evitachem.com | Well-understood mechanism, broad substrate scope. |

| Copper-Catalyzed Coupling | Used for C-S bond formation in related structures. evitachem.com | Scalable and relatively cost-effective. |

| Gold/Indium Catalysis | Novel method for synthesizing sulfonylindoles. elsevierpure.comnih.gov | Potential for high efficiency and novel reactivity. |

Advanced Spectroscopic Characterization Techniques for Conformational and Dynamic Studies

Standard characterization of 1H-Indole, 6-methyl-1-(methylsulfonyl)- typically involves 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry. nih.gov While these techniques confirm the molecule's static structure, they provide limited insight into its three-dimensional conformation and dynamic behavior in solution, which are critical for its interaction with biological targets.

Future research should employ advanced, multi-dimensional NMR techniques such as HSQC, HMBC, and COSY to unambiguously assign all proton and carbon signals and establish through-bond and through-space correlations. mdpi.com To study the molecule's conformational flexibility, particularly the rotation around the N-SO2 bond, variable-temperature NMR (VT-NMR) studies would be invaluable. These studies could reveal the energy barriers between different conformers and identify the predominant conformation in solution. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), could further provide information on the molecule's gas-phase conformation and shape.

Deeper Mechanistic Studies of Biological Interactions at the Molecular Level

Preliminary studies indicate that 1H-Indole, 6-methyl-1-(methylsulfonyl)- and its analogues may act as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and acetylcholinesterase. evitachem.comevitachem.com However, the precise molecular mechanisms underpinning these interactions are not fully understood.

Future investigations should aim to elucidate the atomic-level details of these interactions. Co-crystallization of 1H-Indole, 6-methyl-1-(methylsulfonyl)- with its target proteins followed by X-ray diffraction analysis would provide a definitive picture of the binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. In cases where crystallization is challenging, cryo-electron microscopy (cryo-EM) could be an alternative.

Complementing these experimental approaches, sophisticated molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the compound within the binding site of its target. nih.gov These simulations can reveal how the compound influences the protein's conformational landscape and can help calculate binding free energies, providing a deeper understanding of the structure-activity relationship (SAR). nih.gov

Exploration of New Biological Targets and Therapeutic Areas (Pre-clinical)

The known anti-inflammatory and neuroprotective potential of 1H-Indole, 6-methyl-1-(methylsulfonyl)- merely scratches the surface of its possible therapeutic applications. evitachem.com The indole nucleus is a versatile pharmacophore found in drugs targeting a vast array of diseases. mdpi.com

A crucial future direction is to screen this compound against a wider range of biological targets. Given that many indole derivatives function as kinase inhibitors, testing its activity against a panel of human kinases could uncover novel anticancer potential. researchgate.net Similarly, its structural features suggest it could be evaluated as an inhibitor of other enzyme classes, such as histone methyltransferases (e.g., EZH2) or tyrosinase, for which other indole-based inhibitors are known. nih.govnih.gov

Furthermore, its potential as an antimicrobial or antiviral agent should be systematically investigated, as many indole alkaloids and their synthetic derivatives exhibit potent activity against various pathogens. mdpi.comnih.gov Pre-clinical studies could explore its efficacy in cell-based and animal models for conditions beyond inflammation and neurodegeneration, such as metabolic diseases or specific types of cancer.

Table 2: Potential New Biological Targets for Investigation

| Target Class | Rationale | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | Indole is a common scaffold in kinase inhibitors. researchgate.net | Oncology, Inflammatory Disorders |

| Histone Modifying Enzymes | Indole-based EZH2 inhibitors are in clinical development. nih.gov | Oncology (e.g., B-Cell Lymphomas) |

| Tyrosinase | N-tosyl-indole derivatives show inhibitory activity. nih.gov | Hyperpigmentation, Melanoma |

Computational Design of Next-Generation Analogues with Improved Selectivity and Potency

Building on deeper mechanistic understanding, computational chemistry offers a powerful tool for the rational design of next-generation analogues with superior properties. nih.gov By combining structural data from X-ray crystallography or NMR with molecular modeling, it is possible to create highly predictive models of ligand-target interactions.

Future research should leverage these models to perform in silico screening of virtual libraries of novel analogues of 1H-Indole, 6-methyl-1-(methylsulfonyl)-. Quantitative Structure-Activity Relationship (QSAR) studies, similar to those performed on other indole derivatives, can be developed to correlate specific structural modifications with changes in biological activity. researchgate.net This computational-first approach can prioritize the synthesis of compounds with the highest predicted potency and selectivity, thereby streamlining the drug discovery process and reducing reliance on costly and time-consuming empirical screening. nih.gov

Integration into Multidisciplinary Research Platforms

To maximize the scientific and therapeutic potential of 1H-Indole, 6-methyl-1-(methylsulfonyl)-, future research should be conducted within integrated, multidisciplinary platforms. This involves fostering close collaborations between synthetic chemists, pharmacologists, computational biologists, and analytical scientists.

Such a platform would facilitate a seamless cycle of design, synthesis, and testing. For instance, chemists could synthesize novel analogues proposed by computational models, which are then rapidly evaluated in biological assays. The results from these assays would, in turn, refine the computational models, creating a powerful feedback loop for optimization.

A particularly innovative avenue would be to use 1H-Indole, 6-methyl-1-(methylsulfonyl)- as a chemical probe to explore biological systems. By attaching fluorescent tags or affinity labels, researchers could use the molecule to identify its cellular binding partners (target deconvolution) and visualize its subcellular localization. Furthermore, exploring novel biotransformation pathways, for example using insect gut microbiomes, could lead to the generation of unique metabolites or analogues that are difficult to access through traditional synthesis. mdpi.com

Q & A

Q. Q1. What are the recommended synthetic routes for 6-methyl-1-(methylsulfonyl)-1H-indole, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves sulfonylation of 6-methylindole derivatives using methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). For example, a two-step procedure may include:

Sulfonylation : Reacting 6-methylindole with methylsulfonyl chloride in anhydrous dichloromethane at 0–5°C for 4–6 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Optimization Tips :

- Use a 1.2–1.5 molar excess of methylsulfonyl chloride to ensure complete substitution.

- Control temperature to minimize side reactions (e.g., over-sulfonylation or decomposition).

- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) .

Q. Q2. How can the structural integrity of 6-methyl-1-(methylsulfonyl)-1H-indole be confirmed post-synthesis?

Methodological Answer:

- X-ray crystallography : Resolve the crystal structure using programs like SHELXL for small-molecule refinement .

- NMR spectroscopy : Key signals include:

- ¹H NMR : A singlet at δ 3.2–3.4 ppm (methylsulfonyl group) and aromatic protons at δ 6.8–7.5 ppm (indole ring) .

- ¹³C NMR : Sulfonyl carbon at δ 44–46 ppm and indole carbons consistent with substitution patterns.

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 224.1 (calculated for C₁₀H₁₁NO₂S) .

Q. Q3. What analytical techniques are suitable for assessing purity and stability of this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition >200°C).

- Karl Fischer titration : Measure residual moisture (<0.1% for hygroscopic batches).

Advanced Research Questions

Q. Q4. How does the methylsulfonyl group influence the biological activity of 6-methyl-1H-indole derivatives?

Methodological Answer: The methylsulfonyl moiety enhances electrophilicity and binding affinity to protein targets. For example:

- ATR kinase inhibition : The sulfonyl group in AZ20 (a related compound) forms hydrogen bonds with Lys/Ser residues in the ATP-binding pocket, confirmed by crystallographic studies .

- Anti-HIV activity : Sulfonylated indoles inhibit viral replication by interfering with reverse transcriptase or protease activity, as shown in cell-based assays (EC₅₀ ~0.5–2 µM) .

Experimental Design : - Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.